molecular formula C14H24N2O B12797409 1-((4-(Dimethylamino)benzyl)amino)-2-pentanol CAS No. 5330-50-7

1-((4-(Dimethylamino)benzyl)amino)-2-pentanol

Cat. No.: B12797409
CAS No.: 5330-50-7
M. Wt: 236.35 g/mol
InChI Key: PXPAGDFDDBGOGR-UHFFFAOYSA-N
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Description

1-((4-(Dimethylamino)benzyl)amino)-2-pentanol is an organic compound with a complex structure that includes a dimethylamino group attached to a benzyl group, which is further connected to an amino group and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)benzyl)amino)-2-pentanol typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with a suitable alkylating agent to introduce the pentanol chain.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process often involves techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Dimethylamino)benzyl)amino)-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-((4-(Dimethylamino)benzyl)amino)-2-pentanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-((4-(Dimethylamino)benzyl)amino)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzyl and pentanol groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-(Dimethylamino)benzyl)amino)-2-propanol
  • 1-((4-(Dimethylamino)benzyl)amino)-2-butanol
  • 1-((4-(Dimethylamino)benzyl)amino)-2-hexanol

Uniqueness

1-((4-(Dimethylamino)benzyl)amino)-2-pentanol is unique due to its specific structure, which includes a pentanol chain. This structural feature can influence its physical and chemical properties, such as solubility, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

5330-50-7

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

1-[[4-(dimethylamino)phenyl]methylamino]pentan-2-ol

InChI

InChI=1S/C14H24N2O/c1-4-5-14(17)11-15-10-12-6-8-13(9-7-12)16(2)3/h6-9,14-15,17H,4-5,10-11H2,1-3H3

InChI Key

PXPAGDFDDBGOGR-UHFFFAOYSA-N

Canonical SMILES

CCCC(CNCC1=CC=C(C=C1)N(C)C)O

Origin of Product

United States

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